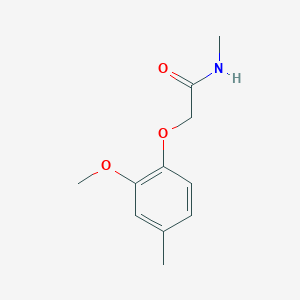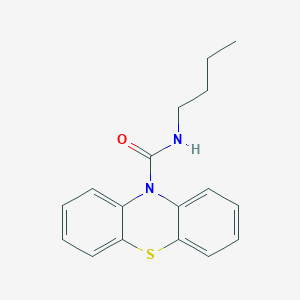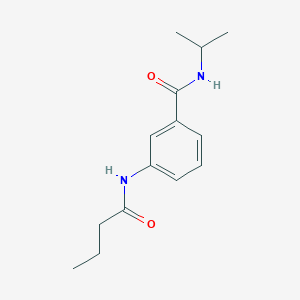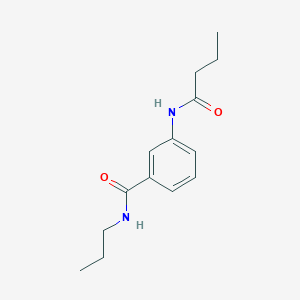
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
作用機序
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine acts as an agonist at 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also acts as an inhibitor of the serotonin transporter, which increases the concentration of serotonin in the synaptic cleft and enhances its neurotransmission. Additionally, 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been shown to modulate the activity of dopamine and noradrenaline, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its antidepressant, anxiolytic, and antipsychotic effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to reduce the activity of the HPA axis, which may contribute to its anxiolytic effects.
実験室実験の利点と制限
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has several advantages for lab experiments, including its selectivity for serotonin receptors, its ability to modulate the activity of multiple neurotransmitters, and its potential therapeutic effects in various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine, including the development of more selective and potent compounds that target specific serotonin receptors, the investigation of its potential therapeutic effects in other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the long-term effects and potential toxicity of 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine.
合成法
The synthesis of 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine involves the reaction of 2-methylphenyl hydrazine with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is then treated with piperazine to obtain 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine. The purity of the compound can be improved by recrystallization from ethanol.
科学的研究の応用
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a serotonin receptor agonist, which may explain its antidepressant and anxiolytic effects. 1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine has also been shown to modulate the activity of dopamine and noradrenaline, which may contribute to its antipsychotic effects.
特性
製品名 |
1-(2-Methylphenyl)-4-(3-pyridinylmethyl)piperazine |
|---|---|
分子式 |
C17H21N3 |
分子量 |
267.37 g/mol |
IUPAC名 |
1-(2-methylphenyl)-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C17H21N3/c1-15-5-2-3-7-17(15)20-11-9-19(10-12-20)14-16-6-4-8-18-13-16/h2-8,13H,9-12,14H2,1H3 |
InChIキー |
FJZUSWVZWLFAMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CN=CC=C3 |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)
![N-tert-butyl-2-[(ethylcarbamothioyl)amino]benzamide](/img/structure/B269414.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B269418.png)




![3,3-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B269430.png)

![4-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269434.png)